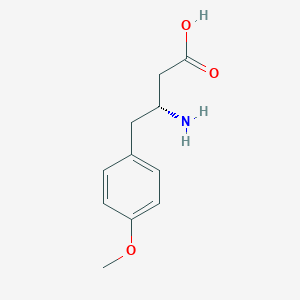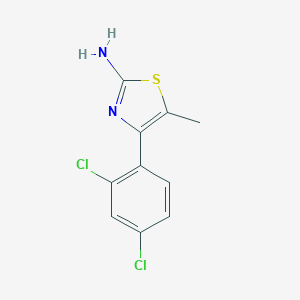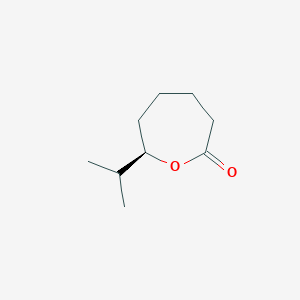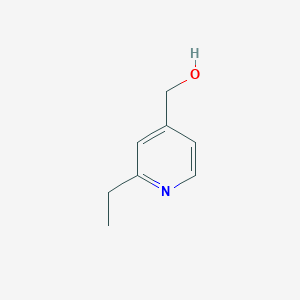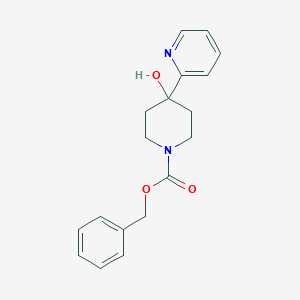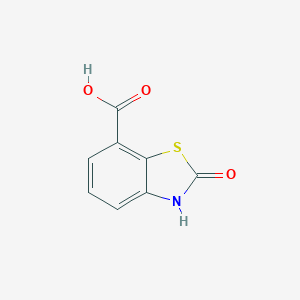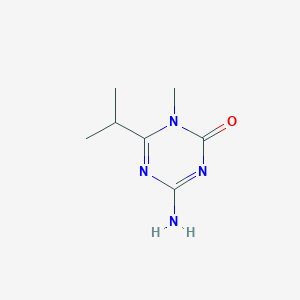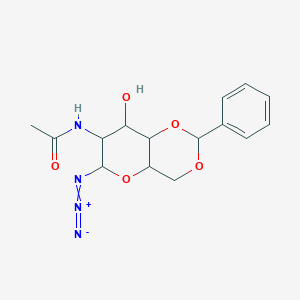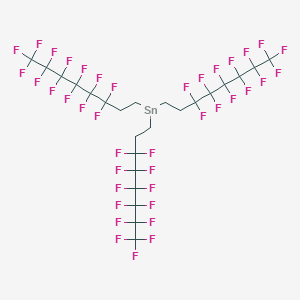
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride
描述
Synthesis Analysis
The synthesis of tris(2-perfluorohexylethyl)tin hydride demonstrates a process for creating highly fluorinated tin hydrides with advantages such as easy purification, showcasing the potential for synthesizing similar compounds like tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride (Crombie et al., 2003).
Molecular Structure Analysis
Investigations into the molecular structure of related organotin compounds, such as tris[(4-fluorophenyldimethylsilyl)methyl]tin O,O-dialkyldithiophosphates, provide insight into the structural characteristics of tin-based compounds. These compounds often exhibit four-coordinated tin atoms in slightly distorted tetrahedral geometries (Huang, Zhang, & Xie, 2002).
Chemical Reactions and Properties
The reactivity and utility of fluorinated tin hydrides in radical reactions have been extensively studied. Such reagents are useful for reductive radical reactions and hydrostannation reactions, offering easy separation from organic products due to their high solubility in fluorinated solvents (Curran, Hadida, Kim, & Luo, 1999).
Physical Properties Analysis
Fluorinated tin hydrides' physical properties, such as solubility in different solvents and the facilitation of separation techniques, underscore their practicality in chemical synthesis. The study of a new family of fluorous tin hydrides highlights these aspects, emphasizing their role in simplifying purification processes in radical reactions (Curran et al., 1999).
Chemical Properties Analysis
The electron-deficient nature of compounds like tris(pentafluoroethyl)stannane, which can be related to tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride, significantly influences their chemical reactivity. Such compounds exhibit high reactivity in hydrostannylations of alkenes and alkynes and in dehalogenation reactions, with the tin-hydrogen bond's polarity facilitating these processes (Wiesemann et al., 2018).
科学研究应用
Synthesis and Purification Features :
- Crombie et al. (2003) discussed the synthesis of a closely related compound, tris(2-perfluorohexylethyl)tin hydride, highlighting its easy purification and advantageous features compared to other tin hydrides (Crombie, Kim, Hadida, & Curran, 2003).
Reagents for Radical Reactions :
- Curran et al. (1999) synthesized a family of highly fluorinated tin hydrides, including tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride. These reagents are useful for reductive radical reactions and hydrostannylation reactions, with easy separation of tin products from organic products (Curran, Hadida, Kim, & Luo, 1999).
Catalysis in Organic Reactions :
- Fillion et al. (2016) explored the use of B(C6F5)3 as a catalyst in the transfer hydrostannylation of electron-deficient olefins using tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride, providing insights into the mechanism via spectroscopy and mass spectrometry (Fillion, Kavoosi, Nguyen, & Ieritano, 2016).
Use in Organometallic Chemistry :
- Light and Breslow (2003) reported on a water-soluble tin hydride, tris[3-(2-methoxyethoxy)propyl]stannane, demonstrating its potential in organic synthesis and organometallic reactions (Light & Breslow, 2003).
Application in Synthesis of Fluorous Compounds :
- Strašák et al. (2015) synthesized a series of highly fluorous compounds with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl substituent, starting from 3-halopropyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanes, indicating the diverse application of these compounds in various subgroups (Strašák, Šťastná, Bílková, Skoupá, Karban, Cuřínová, & Čermák, 2015).
属性
InChI |
InChI=1S/3C8H4F13.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h3*1-2H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMMYXGLVKSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F39Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



